2-Methoxyethyl (3-ethynylphenyl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Methoxyethyl (3-ethynylphenyl)carbamate” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 2,3-disubstituted Indole and Carbazole Derivatives The synthesis of 2,3-disubstituted indole through palladium(II)-catalyzed cyclization with alkenylation reactions of ethyl 2-ethynylphenylcarbamate derivatives offers insights into the versatility of 2-Methoxyethyl (3-ethynylphenyl)carbamate in chemical synthesis. This method enables the creation of 2-substituted 3-ethenylindoles and carbazole derivatives, showcasing the compound's applicability in generating complex heterocyclic structures (Yasuhara et al., 2002).
Palladium-Catalyzed Oxidative Carbonylation The palladium-catalyzed oxidative carbonylation of 2-ethynylanilines to produce (E)-3-(methoxycarbonyl)methylene-1,3-dihydroindol-2-ones further demonstrates the compound's role in facilitating novel organic transformations. This process underscores the utility of 2-Methoxyethyl (3-ethynylphenyl)carbamate in synthesizing indol-2-one derivatives under mild conditions (Gabriele et al., 2001).
Directed Lithiation and Functionalization Directed lithiation techniques using N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcase another scientific research application. This method allows for the functionalization of the compound at specific positions, highlighting its utility in the selective synthesis of substituted products (Smith et al., 2013).
Synthesis of Novel Anticholinesterases Research into the development of novel anticholinesterase inhibitors based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, utilizing carbamate derivatives, indicates the compound's potential in medicinal chemistry. This approach has yielded potent inhibitors of acetylcholinesterase and butyrylcholinesterase, revealing the compound's application in exploring treatments for conditions like Alzheimer's disease (Luo et al., 2005).
properties
IUPAC Name |
2-methoxyethyl N-(3-ethynylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-10-5-4-6-11(9-10)13-12(14)16-8-7-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVCBZKCIRIRNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)NC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl (3-ethynylphenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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